Ethyl 5-cyano-2-oxovalerate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-cyano-2-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-2-12-8(11)7(10)5-3-4-6-9/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDNGORKEHABKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641277 | |
| Record name | Ethyl 5-cyano-2-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857431-56-2 | |
| Record name | Ethyl 5-cyano-2-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within Alpha and Beta Keto Ester Chemistry
Alpha-keto esters and beta-keto esters are pivotal classes of compounds in organic synthesis, prized for their dual reactivity which allows for a wide array of chemical manipulations. google.comvanderbilt.edu Alpha-keto esters, such as ethyl 5-cyano-2-oxovalerate, possess a ketone functionality at the alpha-carbon relative to the ester group. This arrangement of two adjacent electrophilic centers makes them highly susceptible to reactions with dinucleophilic reagents, often leading to the formation of five- or six-membered heterocyclic compounds. google.com These heterocyclic structures are foundational to many pharmaceuticals and agrochemicals. google.com
Beta-keto esters, on the other hand, have a ketone at the beta-position. The hydrogen atoms on the carbon situated between the two carbonyl groups (the α-carbon) are notably acidic, facilitating the formation of enolates. vanderbilt.edu These enolates are excellent nucleophiles and are central to classic carbon-carbon bond-forming reactions like the Claisen condensation. vanderbilt.edu
This compound uniquely combines the characteristics of an α-keto ester with a terminal nitrile group. The nitrile group, being a strong electron-withdrawing group, influences the reactivity of the entire molecule. It can also participate in its own set of chemical transformations, such as reduction to an amine or hydrolysis to a carboxylic acid, further expanding the synthetic possibilities.
Significance of Ethyl 5 Cyano 2 Oxovalerate As a Versatile Synthetic Intermediate
The presence of the α-keto ester moiety enables reactions such as:
Reductions: The ketone can be selectively reduced to a secondary alcohol, leading to the formation of α-hydroxy esters, which are valuable chiral building blocks. abap.co.in
Nucleophilic Additions: The electrophilic ketone carbon is a prime target for various nucleophiles.
Heterocycle Formation: As previously mentioned, condensation reactions with dinucleophiles are a powerful method for synthesizing heterocycles. google.com
Simultaneously, the nitrile group offers additional reactive handles:
Cyclization Reactions: The nitrile can participate in intramolecular cyclizations, a key strategy for constructing cyclic and heterocyclic systems. Shorter carbon chains in cyano-oxoalkanoates, like the five-carbon backbone of ethyl 5-cyano-2-oxovalerate, may undergo faster cyclization due to reduced steric hindrance.
Nucleophilic Addition: The carbon of the nitrile group can be attacked by nucleophiles.
Reduction: The nitrile can be reduced to a primary amine, introducing a basic nitrogen atom into the molecule.
This dual reactivity makes this compound a valuable intermediate in the synthesis of a wide array of organic compounds, including those with potential biological activity.
Overview of Current Research Landscape and Future Directions
Historical and Classical Synthetic Approaches
Traditional methods for synthesizing α-keto esters and their derivatives have long relied on fundamental organic reactions, including condensations and functional group manipulations.
The reactivity of ethyl cyanoacetate (B8463686) and its derivatives is a cornerstone for building molecular complexity. The methylene (B1212753) group, positioned between the electron-withdrawing nitrile and ester groups, is notably acidic and serves as a potent nucleophile in various condensation reactions. wikipedia.org
Key classical condensation reactions include:
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene group, such as ethyl cyanoacetate, typically in the presence of a weak base like morpholine (B109124) or piperidine. researchgate.netresearchgate.net This approach is fundamental for creating carbon-carbon double bonds and is a primary route to producing substituted cyanoacrylates. researchgate.net
Michael Addition: The activated methylene group of ethyl cyanoacetate can also participate as a donor in Michael additions, a conjugate addition reaction to α,β-unsaturated carbonyl compounds. wikipedia.org
Claisen Condensation: Self-condensation of ethyl cyanoacetate can occur under specific conditions, such as in the presence of triethyl phosphite (B83602) and zinc acetate (B1210297), where multiple molecules react to form more complex structures. chemprob.org
These condensation strategies provide reliable, albeit sometimes low-yielding, pathways to a variety of cyano-containing compounds that can be precursors to or analogues of this compound.
The formation of the ethyl ester group is a critical step in the synthesis of the title compound.
Fischer Esterification: The most direct and classical method for ester formation is the Fischer esterification. masterorganicchemistry.com This acid-catalyzed equilibrium reaction involves treating the corresponding carboxylic acid (5-cyano-2-oxovaleric acid) with an excess of ethanol. youtube.comyoutube.com Strong acids like sulfuric acid (H₂SO₄) or tosic acid (TsOH) are commonly employed as catalysts to protonate the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.comkhanacademy.org The process, while straightforward, requires driving the equilibrium towards the product, often by removing water as it is formed. youtube.com
Functional Group Interconversion (FGI): An alternative to building the entire molecule from scratch is to modify existing scaffolds through FGI. A common route involves the synthesis of cyano compounds from halo-substituted precursors. For instance, ethyl cyanoacetate can be prepared by reacting ethyl chloroacetate (B1199739) with sodium cyanide. orgsyn.org This nucleophilic substitution strategy is widely applicable. For example, a related compound, ethyl 6-cyano-2-oxohexanoate, can be derived from an intermediate like ethyl 6-chloro-6-oxohexanoate. This highlights a general strategy where a halide is displaced by a cyanide anion to introduce the required nitrile functionality.
Advanced and Stereoselective Synthesis Pathways
Modern synthetic chemistry has seen a shift towards methods that offer higher selectivity, efficiency, and greener reaction profiles.
The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has spurred the development of chemoenzymatic methods. These processes leverage the high stereoselectivity of enzymes for key transformations.
Ketoreductases (Kreds) have proven to be highly effective biocatalysts for the asymmetric reduction of keto esters. mdpi.com Specifically, NADPH-dependent ketoreductases can reduce the keto group of α-cyanoalkyl-β-keto esters to the corresponding β-hydroxy esters with exceptional stereoselectivity. researchgate.net This method allows for the synthesis of optically pure chiral intermediates, which are valuable building blocks for products like α-substituted γ-butyrolactams and δ-valerolactams, often achieving greater than 99% diastereomeric and enantiomeric excess. researchgate.net
Similarly, ene-reductases, belonging to the flavin-dependent old yellow enzyme (OYE) family, are used for the asymmetric bioreduction of activated alkenes, such as β-cyanoacrylate esters. nih.govacs.org By carefully selecting the enzyme and engineering the substrate (e.g., varying the size of the ester group), it is possible to control the stereochemical outcome and produce either enantiomer of the desired chiral β-cyano ester in high conversion and enantiomeric purity. nih.govacs.org
| Enzyme Class | Substrate Type | Product Type | Key Advantages | Reference |
|---|---|---|---|---|
| Ketoreductases (Kreds) | α-Cyanoalkyl-β-keto esters | Optically pure β-hydroxy-α-cyanoalkyl esters | High stereoselectivity (>99% de, >99% ee), high conversion | researchgate.net |
| Ene-reductases (OYEs) | β-Cyanoacrylate esters | Chiral β-cyano esters | Stereochemical control via substrate/enzyme choice, up to quantitative conversion | nih.govacs.org |
| Ketoreductases (Kreds) | Methyl 3-oxohex-5-enoate (analogue) | (S)-Methyl 3-hydroxyhex-5-enoate | Excellent activity and enantioselectivity (>99% ee) | mdpi.com |
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. whiterose.ac.uk These reactions are prized for their atom economy, procedural simplicity, and ability to rapidly generate molecular diversity.
One notable MCR for producing analogues of keto esters is an uncatalyzed three-component domino reaction involving an organozinc reagent, an acrylate, and an acyl chloride. scilit.comresearchgate.net This modular protocol allows for the straightforward synthesis of α-substituted β-ketoesters under mild conditions. researchgate.net The reaction scope is broad, accommodating various organozinc reagents and acyl chlorides, leading to a diverse library of functionalized keto esters. researchgate.net
| Reaction Name/Type | Components | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Organozinc-Acrylate-Acyl Chloride Coupling | Organozinc iodide, Acrylate ester, Acyl chloride | α-Substituted β-ketoesters | Uncatalyzed, mild conditions, modular, domino reaction | scilit.comresearchgate.net |
| Ugi/Meyer's Lactamization | α-Keto acid, Amine, Isocyanide, Alcohol | Cyclic amides (Lactams) | Efficient synthesis of diverse heterocyclic compounds | whiterose.ac.uk |
| Oxazolone Synthesis | α-Keto acid, Ketone, Ammonium (B1175870) salt | 2,2,4-Trisubstituted 3-oxazol-5(2H)-ones | Metal- and additive-free, scalable, wide functional group tolerance | acs.org |
These advanced MCR strategies provide powerful tools for synthesizing complex analogues that would be difficult to access through more traditional, stepwise synthetic sequences.
Optimization of Reaction Conditions and Yields
Maximizing the yield and purity of this compound and its analogues requires careful optimization of reaction parameters. For classical methods like esterification, this involves controlling factors such as catalyst concentration, temperature, and reaction time. Orthogonal experiments have been used to systematically investigate these variables to determine the optimal conditions for reactions like the esterification of cyanoacetic acid. researchgate.net
In the synthesis of related heterocyclic systems, such as pyrimidine (B1678525) derivatives from condensation reactions, optimizing conditions to achieve high yields is also critical. smolecule.com For the synthesis of analogues like ethyl 5-cyano-4-cyclohexyl-2-oxopentanoate, specific reaction conditions have been optimized to improve outcomes. sorbonne-universite.fr
A modern approach to optimization involves the use of continuous flow synthesis. This technology can offer significant advantages over traditional batch processing, including enhanced safety, better temperature control, mild reaction conditions, and often higher yields and reaction efficiency.
Purification Techniques and Purity Assessment Methodologies
The isolation and purification of this compound and its analogues from reaction mixtures are critical steps to ensure high purity for subsequent applications. Similarly, accurate assessment of purity is essential to confirm the identity and quality of the synthesized compounds. This section details the common purification techniques and analytical methodologies employed for these purposes.
Purification Techniques
The purification of this compound and related compounds typically involves standard laboratory techniques such as recrystallization and column chromatography. The choice of method depends on the physical properties of the compound and the nature of the impurities.
Recrystallization: This technique is often employed when the desired compound is a solid at room temperature. The crude product is dissolved in a suitable solvent or a mixture of solvents at an elevated temperature, and then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain in the mother liquor. For compounds analogous to this compound, solvents such as ethyl acetate or mixtures including n-heptane have been utilized to precipitate the purified product. acs.org In some cases, the formation of a salt, for instance a hydrochloride salt, can facilitate purification by altering the compound's solubility and crystalline properties. acs.org
Column Chromatography: Flash chromatography is a widely used method for the purification of this compound and its analogues, particularly when dealing with oily or non-crystalline products, or for separating complex mixtures. nih.gov A stationary phase, typically silica (B1680970) gel, is packed into a column, and the crude mixture is loaded onto the top. A solvent system (eluent) of appropriate polarity is then passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the eluent, thus allowing for their separation. The selection of the eluent system, often a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate or diethyl ether, is crucial for achieving good separation. nih.gov In some instances, a gradient of solvent polarity is used to effectively elute all components from the column.
Distillation: For liquid compounds, distillation under reduced pressure (vacuum distillation) can be an effective purification method. google.com This technique separates compounds based on differences in their boiling points. By reducing the pressure, the boiling points of the compounds are lowered, which helps to prevent thermal decomposition of sensitive molecules.
Purity Assessment Methodologies
To confirm the identity and determine the purity of this compound and its analogues, a combination of spectroscopic and chromatographic techniques is employed.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for assessing the purity of a compound. acs.orggoogle.complos.org It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). The retention time, the time it takes for a specific compound to travel through the column, is a characteristic feature. By comparing the chromatogram of the synthesized compound with that of a known standard, its identity and purity can be determined. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative purity assessment, often expressed as a percentage. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic compounds. Both ¹H NMR and ¹³C NMR are used.
¹H NMR: This technique provides detailed information about the number and types of hydrogen atoms in a molecule and their connectivity. The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals are analyzed to confirm the structure of the desired product. mdpi.comchemicalbook.comchemicalbook.com Impurities can often be detected by the presence of unexpected signals in the spectrum.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound by measuring the mass-to-charge ratio (m/z) of its ions. acs.org This technique provides a precise molecular weight, which serves as a confirmation of the compound's identity. High-resolution mass spectrometry (HRMS) can determine the molecular formula of the compound with high accuracy.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. mdpi.com For this compound, characteristic absorption bands for the cyano (C≡N), ketone (C=O), and ester (C=O) groups would be expected. While not typically used for quantitative purity assessment, it is a valuable tool for confirming the presence of key functional groups in the synthesized molecule.
The following table summarizes the key analytical data for purity assessment:
| Technique | Information Provided | Reference |
| HPLC | Retention time, purity (%) | acs.orggoogle.complos.org |
| ¹H NMR | Chemical shift, multiplicity, integration | mdpi.comchemicalbook.comchemicalbook.com |
| ¹³C NMR | Chemical shift of carbon atoms | mdpi.com |
| MS | Molecular weight (m/z) | acs.org |
| IR | Presence of functional groups | mdpi.com |
Fundamental Reaction Profiles of the Cyano-Keto Ester Moiety
Electrophilic and Nucleophilic Character of Functional Groups
The reactivity of this compound is fundamentally driven by the distribution of electron density across its functional groups.
Electrophilic Centers : The molecule contains three primary electrophilic carbon atoms.
The carbon atom of the cyano group (C-5) is electrophilic due to the strong polarization of the carbon-nitrogen triple bond, which draws electron density towards the nitrogen atom. libretexts.org This makes it susceptible to attack by nucleophiles.
The carbonyl carbon of the keto group (C-2) is highly electrophilic. The double bond to the electronegative oxygen atom creates a significant partial positive charge on this carbon, rendering it a prime target for nucleophilic addition. libretexts.org
The carbonyl carbon of the ester group (C-1) is also electrophilic, similar to the keto-carbon, and can undergo nucleophilic acyl substitution. wikipedia.org Acid catalysis can further enhance the electrophilicity of the carbonyl carbon by protonating the carbonyl oxygen. wikipedia.orgucalgary.ca
Nucleophilic/Basic Centers : The molecule also possesses atoms with lone pairs of electrons that can act as nucleophiles or Brønsted-Lowry bases.
The nitrogen atom of the cyano group has a lone pair and is Lewis basic. It can be protonated by strong acids, which activates the nitrile group toward attack by weak nucleophiles. ucalgary.capressbooks.pub
The oxygen atoms of the keto and ester carbonyl groups possess lone pairs and can react as nucleophiles or bases, typically by accepting a proton from an acid catalyst in reactions like acid-catalyzed hydrolysis or transesterification. libretexts.orgchemguide.co.uk
Carbonyl Reactivity: Nucleophilic Addition and Condensation Reactions
The α-keto group at the C-2 position is a key site of reactivity. It readily undergoes nucleophilic addition and can participate in condensation reactions.
Nucleophilic Addition : The electrophilic ketone carbonyl is susceptible to attack by a variety of nucleophiles. Organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi), can add to the C-2 ketone to form tertiary alcohols after an aqueous workup. oup.comrsc.org The reaction of α-keto esters with organometallics is a well-established method for synthesizing chiral tertiary alcohols, often with high diastereoselectivity depending on the reagents and conditions used. rsc.orgresearchgate.netbeilstein-journals.org Similarly, the addition of hydrogen cyanide (HCN) can form a cyanohydrin. ncert.nic.in
Condensation Reactions : The α-hydrogens on the C-3 carbon, situated between the ketone and the cyanoethyl group, are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in condensation reactions. pearson.com
Aldol-Type Condensation : In the presence of a base, the enolate of this compound can react with other carbonyl compounds (aldehydes or ketones) in a crossed aldol (B89426) condensation. ncert.nic.inpearson.com Intramolecular condensation is also a possibility if a suitable electrophilic center can be generated elsewhere in the molecule.
Claisen-Type Condensation : While the primary ester group itself can participate in Claisen condensations, the more acidic α-hydrogens at C-3 suggest that reactions involving this position are more likely. labxchange.org
Nitrile Reactivity: Hydrolysis and Addition Reactions
The terminal cyano group is a versatile functional group that can be transformed into other important functionalities like carboxylic acids and amines. chadsprep.com
Hydrolysis : The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. byjus.comsavemyexams.com The reaction typically proceeds through an amide intermediate, which can sometimes be isolated. pressbooks.pubbyjus.comchemguide.co.uk
Acid-catalyzed hydrolysis: Heating the compound with an aqueous acid (e.g., HCl or H₂SO₄) protonates the nitrile nitrogen, making the carbon more electrophilic and susceptible to attack by water. libretexts.orgpressbooks.pub This process ultimately yields a dicarboxylic acid derivative (4-carboxy-2-oxovaleric acid ethyl ester) and an ammonium salt. chemguide.co.uk
Base-promoted hydrolysis: Refluxing with an aqueous base (e.g., NaOH) involves the direct nucleophilic attack of the hydroxide (B78521) ion on the nitrile carbon. libretexts.orgcommonorganicchemistry.com This initially forms the salt of the carboxylic acid, which must be subsequently acidified to produce the free carboxylic acid. byjus.comchemguide.co.uk
Table 1: Summary of Nitrile Hydrolysis Conditions
| Condition | Reagents | Intermediate | Final Product (after workup) |
| Acidic | Dilute H₂SO₄ or HCl, Heat | Amide | Carboxylic Acid |
| Basic | NaOH(aq) or KOH(aq), Heat | Amide | Carboxylate Salt (requires acidification for free acid) |
Addition Reactions :
Grignard Reagent Addition: Organometallic reagents like Grignard reagents add to the electrophilic carbon of the nitrile. chemistrysteps.com Subsequent hydrolysis of the intermediate imine anion yields a ketone. libretexts.orgpressbooks.pub This provides a pathway to synthesize more complex keto compounds.
Reduction to Amines: The nitrile group can be reduced to a primary amine (H₂NCH₂-). pressbooks.pub A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation, which proceeds via two successive nucleophilic additions of a hydride ion. libretexts.orgchemistrysteps.com Using a milder reducing agent like diisobutylaluminum hydride (DIBAL-H) can selectively reduce the nitrile to an aldehyde after hydrolysis of the imine intermediate. pressbooks.pubncert.nic.in
Ester Reactivity: Transesterification and Hydrolysis
The ethyl ester functionality undergoes reactions typical of carboxylic acid derivatives, primarily hydrolysis and transesterification.
Hydrolysis : Ester hydrolysis is the reverse of Fischer esterification and can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: Heating the ester with water in the presence of a strong acid catalyst (e.g., dilute H₂SO₄) produces the corresponding carboxylic acid (5-cyano-2-oxovaleric acid) and ethanol. libretexts.orgchemguide.co.uk The reaction is an equilibrium process, and using a large excess of water can drive it toward the products. libretexts.orgchemguide.co.uk
Base-Promoted Hydrolysis (Saponification): This is an irreversible process where the ester is treated with a strong base like sodium hydroxide. chemguide.co.uklibretexts.org The reaction, which requires a full equivalent of base, produces the carboxylate salt and ethanol. libretexts.org Subsequent acidification is necessary to obtain the free carboxylic acid. commonorganicchemistry.com
Transesterification : This reaction involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.org For example, reacting this compound with methanol (B129727) under acidic or basic conditions would replace the ethyl group with a methyl group, yielding Mthis compound. masterorganicchemistry.com Using the new alcohol as the solvent can drive the equilibrium towards the desired product. wikipedia.orgmasterorganicchemistry.com
Table 2: Comparison of Ester Hydrolysis and Transesterification
| Reaction | Catalyst | Nucleophile | Key Feature |
| Acid-Catalyzed Hydrolysis | Acid (e.g., H₂SO₄) | Water | Reversible equilibrium. libretexts.org |
| Base-Promoted Hydrolysis | Base (e.g., NaOH) | Hydroxide Ion | Irreversible; forms carboxylate salt. chemguide.co.uklibretexts.org |
| Transesterification | Acid or Base | Alcohol (R'OH) | Exchanges the alkoxy group of the ester. wikipedia.org |
Oxidation and Reduction Chemistry
The different functional groups and the aliphatic chain in this compound present various possibilities for oxidation and reduction reactions.
Selective Oxidation of Carbonyl and Aliphatic Chains
Selective oxidation of this compound is a challenging but potentially valuable transformation.
Oxidation of the Carbonyl Group : The α-keto group is already in a relatively high oxidation state. Further oxidation would likely require harsh conditions that could lead to C-C bond cleavage, for instance, between C-1 and C-2 or C-2 and C-3. mdpi.com However, if the keto group were first reduced to a secondary alcohol, it could then be selectively re-oxidized back to the ketone. The synthesis of α-keto esters often involves the oxidation of the corresponding α-hydroxy esters. mdpi.comorganic-chemistry.orgmdpi.com
Oxidation of the Aliphatic Chain : The methylene hydrogens at the C-3 and C-4 positions are potential sites for oxidation. The development of methods for the selective oxidation of inert C(sp³)—H bonds is an active area of research. nih.gov In molecules containing nitrogen functionalities like nitriles and amides, specific catalytic systems are often required to prevent catalyst deactivation or oxidation of the nitrogen atom itself. nih.gov It is conceivable that under specific catalytic conditions, such as those employing iron or other transition metal catalysts, hydroxylation could be achieved at the C-4 position, a site remote from the activating influence of the carbonyl and cyano groups. nih.gov Oxidation of methyl ketones using reagents like sodium hypohalite (the haloform reaction) is a known transformation, but this is not applicable here as there is no methyl group attached to the C-2 ketone. ncert.nic.in
Stereoselective and Chemoselective Reduction of Keto and Cyano Groups
The presence of both a ketone and a nitrile in this compound necessitates careful control to achieve selective reduction of one group over the other. Furthermore, the prochiral keto group allows for stereoselective reductions to produce chiral hydroxy esters, which are valuable building blocks in organic synthesis. uni-duesseldorf.denih.gov
Biocatalysis has emerged as a powerful tool for the stereoselective reduction of keto esters. uni-duesseldorf.denih.gov Oxidoreductases, particularly ketoreductases (KREDs), can exhibit high enantioselectivity in the reduction of α-keto esters. uni-duesseldorf.degoogle.com For instance, various studies have demonstrated the use of yeast alcohol dehydrogenases and engineered KREDs to produce specific stereoisomers of β-hydroxy esters from their corresponding β-keto esters with high diastereoselectivity and enantioselectivity. nih.gov While direct studies on this compound are not extensively documented, the principles from related substrates can be applied. The reduction of the keto group in this compound using a suitable KRED would likely yield the corresponding ethyl 5-cyano-2-hydroxyvalerate with a high degree of stereocontrol. The choice of enzyme is crucial, as different KREDs can produce opposite enantiomers. nih.gov
Chemoselectivity between the keto and cyano groups is another critical aspect. The reduction of both functionalities can be challenging to control. However, certain reagents and conditions can favor the reduction of one group. For example, DIBAL-H has been used for the chemoselective reduction of α-cyanoacetates to β-enamino carbonyl compounds, indicating a preference for the reduction of the cyano group under specific conditions. nih.gov Conversely, catalytic hydrogenation using specific metal catalysts might selectively reduce the keto group while leaving the cyano group intact, although this often requires careful catalyst selection and optimization of reaction conditions. researchgate.net The use of copper-catalyzed reductions with silanes has shown selectivity for the reduction of phosphine (B1218219) oxides in the presence of other reducible groups like ketones, esters, and nitriles, highlighting the potential for developing selective methods. researchgate.net
Table 1: Examples of Stereoselective Reduction of Keto Esters using Biocatalysts
| Substrate | Biocatalyst | Product | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Reference |
| α-Amino-β-keto ester | Engineered Dehydrogenase | syn-Amino alcohol | 99% | 99% | nih.gov |
| Cyclohexenone with γ-racemizable center | KRED 108 | cis-Vinylogous hydroxyester | 99% | 99% (S) | nih.gov |
| α-Cyano-cyclopentanone | Baker's yeast | cis-Hydroxy nitrile | 98% | 97% | nih.gov |
Cyclization Reactions and Intramolecular Processes
The linear structure of this compound, with a reactive nitrile at one end and an electrophilic keto-ester moiety at the other, makes it an ideal precursor for intramolecular cyclization reactions to form various heterocyclic and carbocyclic structures.
Mechanistic Investigations of Intramolecular Cyclizations
The intramolecular cyclization of this compound can proceed through different mechanistic pathways depending on the reaction conditions. One common pathway is a Thorpe-Ziegler type reaction, which involves the base-catalyzed cyclization of dinitriles or cyano-esters. In the case of this compound, a strong base can deprotonate the α-carbon to the cyano group, generating a carbanion. This nucleophilic carbanion can then attack the electrophilic carbonyl carbon of the keto group, leading to a five-membered ring intermediate. Subsequent elimination of water would yield a cyclic β-enaminonitrile.
Another plausible mechanism involves the initial formation of an enolate at the α-position to the ester, which then acts as the nucleophile. This enolate can attack the nitrile carbon, a process that can be promoted by certain metal catalysts. For instance, titanium(III) complexes have been shown to catalyze the reductive cyclization of keto-nitriles. acs.org The proposed mechanism involves the coordination of both the ketone and nitrile groups to the titanium center, facilitating the C-C bond formation. acs.org
Acid-catalyzed cyclizations are also possible. The hydrolysis of the cyano group to a carboxylic acid or an amide, followed by intramolecular condensation with the ketone, can lead to the formation of lactams or other heterocyclic structures. nih.gov The specific mechanism and the resulting product are highly dependent on the nature of the acid catalyst and the reaction conditions. For example, intramolecular cyclization of a 1,4-diketone fragment under acidic conditions can lead to furanoterpenoids through a Paal-Knorr type reaction. mdpi.com
Influence of Chain Length and Steric Hindrance on Cyclization Kinetics
The rate and outcome of intramolecular cyclization reactions are significantly influenced by the length of the carbon chain separating the reacting functional groups and the steric hindrance around the reaction centers. The formation of five- and six-membered rings is generally favored due to their lower ring strain, a principle that applies to Dieckmann condensations of 1,6- and 1,7-diesters. libretexts.org this compound, with a four-carbon chain separating the cyano and keto groups, is well-suited for the formation of a five-membered ring.
An increase or decrease in the chain length would likely have a profound effect on the cyclization kinetics. A shorter chain would increase ring strain in the transition state, making cyclization less favorable. Conversely, a longer chain would decrease the probability of the reactive ends encountering each other, thus slowing down the reaction rate. This is a well-established principle in intramolecular reactions.
Steric hindrance around the reacting centers can also play a crucial role. Bulky substituents near the cyano group or the keto-ester moiety would hinder the approach of the nucleophile to the electrophile, thereby decreasing the rate of cyclization. For instance, studies on the cyclization of substituted alkynyl esters have shown that the nature and size of the substituents can influence the reaction pathway and yield. scispace.com Similarly, in the context of this compound, introducing substituents on the carbon chain would be expected to modulate the cyclization kinetics. The electronic effects of substituents can also be significant; electron-withdrawing groups can enhance the electrophilicity of the carbonyl carbon, potentially accelerating the cyclization, while electron-donating groups might have the opposite effect. rsc.org
Table 2: Factors Influencing Intramolecular Cyclization Reactions
| Factor | Influence on Cyclization | General Observation |
| Chain Length | Affects ring strain and entropy of cyclization. | Formation of 5- and 6-membered rings is generally kinetically and thermodynamically favored. |
| Steric Hindrance | Hinders the approach of reacting functional groups. | Increased steric bulk near the reaction centers typically decreases the reaction rate. |
| Substituent Electronic Effects | Modulates the nucleophilicity and electrophilicity of reacting centers. | Electron-withdrawing groups can accelerate reactions by increasing electrophilicity, while electron-donating groups can have the opposite effect. |
Applications in Advanced Organic Synthesis
Ethyl 5-cyano-2-oxovalerate as a Precursor to Complex Organic Structures
The synthetic utility of this compound stems from the distinct reactivity of its constituent parts. The α-ketoester moiety can participate in various condensation and cyclization reactions, acting as a 1,3-dielectrophile. The terminal cyano group can also engage in cyclization reactions or be chemically transformed into other functional groups, further expanding its synthetic potential. This combination allows for the methodical assembly of intricate heterocyclic systems.
The compound is an adept substrate for creating a variety of nitrogen-containing heterocycles. Its ability to react with dinucleophilic reagents is a cornerstone of its application in building these important chemical structures.
While the direct, one-pot synthesis of pyrroles from this compound is not extensively documented, its structure is amenable to multi-step synthetic sequences to form substituted pyrrole derivatives. A plausible route would involve the chemical modification of the starting material to generate a 1,4-dicarbonyl compound, which is the requisite precursor for the classical Paal-Knorr pyrrole synthesis. For example, selective reduction of the keto group followed by hydrolysis of the nitrile could yield a γ-hydroxy-δ-keto acid derivative, which, upon reaction with a primary amine or ammonia, would cyclize to form the pyrrole ring.
This compound is a suitable precursor for the synthesis of highly functionalized pyridine and pyridone systems. In a reaction analogous to the Guareschi-Thorpe condensation, it can react with an active methylene (B1212753) nitrile, such as cyanoacetamide, in the presence of a base. The reaction proceeds through an initial Knoevenagel condensation followed by an intramolecular cyclization and tautomerization to yield a substituted 2-pyridone derivative. The presence of the cyano group on the valerate backbone is retained in the final product, offering a handle for further functionalization.
| Reactant 1 | Reactant 2 | Catalyst | Product Scaffold |
| This compound | Cyanoacetamide | Basic Catalyst (e.g., Piperidine) | 3-Cyano-2-pyridone derivative |
| This compound | Malononitrile | Basic Catalyst (e.g., Piperidine) | 2-Amino-3-cyanopyridine derivative |
The α-ketoester functionality of this compound serves as a classic 1,3-dielectrophilic synthon for the construction of pyrimidine (B1678525) rings. The reaction with urea or thiourea under acidic or basic conditions provides a direct route to uracil and thiouracil scaffolds, respectively. This condensation reaction is a fundamental process in heterocyclic chemistry for creating these biologically significant cores. The resulting pyrimidine derivatives are substituted with the cyanopropyl side chain at the 6-position.
| Reactant 1 | Reactant 2 | Product Scaffold |
| This compound | Urea | Uracil derivative |
| This compound | Thiourea | Thiouracil derivative |
This compound is an ideal component in multicomponent reactions for the synthesis of complex fused heterocyclic systems like pyrano[2,3-c]pyrazoles. In a typical one-pot, four-component reaction, this compound acts as the β-ketoester component. nih.govresearchgate.netacs.org It first reacts with a hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine) to form a 5-pyrazolone intermediate in situ. This intermediate then undergoes a subsequent Knoevenagel condensation with an aromatic aldehyde, followed by a Michael addition with malononitrile and a final intramolecular cyclization to yield the thermodynamically stable pyrano[2,3-c]pyrazole product. nih.govmdpi.com
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product |
| This compound | Hydrazine Hydrate | Aromatic Aldehyde | Malononitrile | 6-Amino-4-aryl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivative |
The synthesis of substituted isoxazoles can be readily achieved from this compound. The reaction utilizes the 1,3-dicarbonyl-like reactivity of the α-ketoester moiety. Treatment with hydroxylamine hydrochloride leads to the formation of the isoxazole ring. The reaction proceeds via the initial formation of an oxime with the ketone carbonyl, followed by a subsequent intramolecular cyclization where the oxime's hydroxyl group attacks the ester carbonyl, leading to ring closure and elimination of ethanol.
| Reactant 1 | Reactant 2 | Product Scaffold |
| This compound | Hydroxylamine Hydrochloride | Substituted Isoxazole |
Development of Carbonyl-Containing Compounds
The inherent functionality of this compound makes it a promising precursor for the synthesis of a variety of carbonyl-containing compounds. The presence of the ketone and ester groups allows for a range of chemical transformations. For instance, the ketone functionality can undergo nucleophilic addition reactions, condensations, and reductions, while the ester group can be hydrolyzed, transesterified, or converted into amides.
Although direct examples of this compound in these transformations are not extensively documented, the reactivity of similar β-keto esters is well-established. For example, related compounds are known to be valuable starting materials for the synthesis of more complex molecules, including heterocyclic systems and substituted carbonyl derivatives. The cyano group can also be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding the diversity of accessible carbonyl compounds.
Role as a Building Block in Multi-Step Syntheses
This compound possesses multiple reactive sites, making it an ideal building block for multi-step synthetic sequences. Its linear carbon chain with functional groups at strategic positions allows for the sequential introduction of various molecular complexities. This is particularly evident in the synthesis of heterocyclic compounds, a cornerstone of medicinal chemistry.
For instance, a related compound, Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate, serves as a key intermediate in the large-scale manufacture of P2Y12 antagonists, a class of therapeutic agents. researchgate.net This highlights the potential of similar cyano-substituted keto-esters to be integral components in the synthesis of pharmacologically active molecules. The general reactivity of ethyl cyanoacetate (B8463686), a likely precursor to this compound, is widely exploited in the synthesis of various heterocycles, including pyridines, pyrimidines, and purines. wikipedia.org
Table 1: Potential Reactions of this compound in Multi-Step Synthesis
| Reaction Type | Reagents and Conditions | Potential Product Class |
| Knoevenagel Condensation | Aldehydes or ketones, base catalyst | α,β-Unsaturated carbonyl compounds |
| Hantzsch Pyridine Synthesis | Aldehyde, ammonia source | Dihydropyridine derivatives |
| Guanidine Cyclization | Guanidine | Aminopyrimidine derivatives |
| Reduction of Ketone | Sodium borohydride, methanol (B129727) | Hydroxy esters |
| Hydrolysis of Nitrile | Acid or base, heat | Carboxylic acid derivatives |
This table is illustrative and based on the known reactivity of related functional groups.
Design and Synthesis of Functional Derivatives for Material Science Applications
The functional groups within this compound also lend themselves to applications in material science, particularly in the synthesis of functional polymers and specialty materials. The nitrile group, for instance, is a known precursor for the formation of thermally stable, nitrogen-containing heterocyclic rings within a polymer backbone, potentially enhancing the thermal and chemical resistance of the material.
Table 2: Potential Functional Derivatives of this compound for Material Science
| Derivative Class | Synthetic Approach | Potential Application |
| Acrylate/Methacrylate Monomers | Acylation of the corresponding alcohol (from ketone reduction) | Functional polymers, coatings, adhesives |
| Triazine-containing Polymers | Cyclotrimerization of the nitrile group | Thermally stable polymers, resins |
| Metal-Organic Frameworks (MOFs) | Hydrolysis of ester and nitrile to carboxylic acids | Gas storage, catalysis |
This table is illustrative and based on the known reactivity of related functional groups.
Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise connectivity and stereochemistry of Ethyl 5-cyano-2-oxovalerate can be determined.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton environments are expected. The ethyl ester group will exhibit a characteristic quartet for the methylene (B1212753) protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃), arising from coupling with each other. The protons on the aliphatic chain between the keto and cyano groups are expected to show more complex splitting patterns due to mutual coupling.
Expected ¹H NMR Chemical Shift Ranges for this compound:
| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |
| CH₃ (ester) | 1.2 - 1.4 | Triplet (t) |
| CH₂ (ester) | 4.1 - 4.3 | Quartet (q) |
| -CH₂-CN | 2.5 - 2.8 | Triplet (t) |
| -CO-CH₂- | 2.8 - 3.1 | Triplet (t) |
| -CH₂-CH₂-CN | 2.0 - 2.3 | Multiplet (m) |
Note: These are predicted values. Actual experimental values may vary based on solvent and other experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. The carbonyl carbons of the keto and ester groups are expected to appear significantly downfield (at higher ppm values). The nitrile carbon also has a characteristic chemical shift.
Expected ¹³C NMR Chemical Shift Ranges for this compound:
| Carbon Atom | Expected Chemical Shift (ppm) |
| C=O (keto) | 195 - 210 |
| C=O (ester) | 165 - 175 |
| C≡N (cyano) | 115 - 125 |
| -OCH₂CH₃ | 60 - 65 |
| -OCH₂CH₃ | 13 - 15 |
| Aliphatic carbons | 20 - 45 |
Note: These are predicted values. Actual experimental values may vary based on solvent and other experimental conditions.
Advanced NMR Techniques (2D NMR, NOESY, COSY, HSQC, HMBC)
To gain deeper insights into the molecular structure, various two-dimensional (2D) NMR techniques can be employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to establish the connectivity of the aliphatic chain protons. Cross-peaks in the COSY spectrum would confirm the neighboring relationships between the different methylene groups.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon-13 signals, allowing for the unambiguous assignment of both ¹H and ¹³C resonances for the methylene and methyl groups.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity around quaternary carbons, such as the carbonyl and cyano carbons, by observing correlations from nearby protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): While less critical for a flexible acyclic molecule like this compound, NOESY can provide information about the spatial proximity of protons, which can be useful in confirming conformational preferences.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes.
Characteristic Vibrational Modes of Keto, Ester, and Cyano Groups
The IR spectrum of this compound is expected to show strong absorption bands characteristic of its three main functional groups.
Expected IR Absorption Frequencies for this compound:
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| Cyano (C≡N) | Stretching | 2240 - 2260 | Medium |
| Keto (C=O) | Stretching | 1710 - 1730 | Strong |
| Ester (C=O) | Stretching | 1735 - 1750 | Strong |
| Ester (C-O) | Stretching | 1000 - 1300 | Strong |
The presence of two distinct carbonyl stretching frequencies would be a key feature, helping to differentiate the keto and ester groups. The cyano group's stretching frequency appears in a relatively uncongested region of the spectrum, making it a clear diagnostic peak.
Normal Mode Assignment Studies
A detailed analysis of the IR spectrum involves the assignment of each observed absorption band to a specific vibrational mode of the molecule. This can be a complex task for a molecule with several functional groups and a flexible aliphatic chain. Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to perform a more accurate normal mode assignment. These calculations can predict the vibrational frequencies and intensities, which can then be compared with the experimental spectrum to provide a comprehensive understanding of the molecule's vibrational properties.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for studying the electronic transitions within a molecule. For this compound, the presence of a ketone functional group is expected to give rise to a weak absorption band in the UV region. This absorption corresponds to the n→π* (non-bonding to pi-antibonding) transition of the carbonyl group. Generally, unconjugated ketones exhibit a weak absorbance (low molar absorptivity, ε) in the range of 270-300 nm masterorganicchemistry.com.
In addition to the ketone, the presence of the ester and nitrile functional groups may have a minor influence on the electronic transitions. While the ester group itself does not typically show strong absorption in the near-UV region, its interaction with the adjacent keto group could slightly shift the absorption maximum. Similarly, the nitrile group's contribution to the UV-Vis spectrum in this region is generally minimal.
Based on analogous α-keto acids, such as α-ketoisocaproic acid which has an absorption maximum at 335 nm, it is plausible that this compound would also exhibit an absorption maximum in a similar region due to the α-keto-ester chromophore sielc.com. The exact position and intensity of the absorption maximum would be influenced by the solvent used for the analysis.
Expected UV-Vis Absorption Data for this compound
| Chromophore | Electronic Transition | Expected Wavelength (λmax) | Molar Absorptivity (ε) |
| Ketone (C=O) | n→π | 270 - 300 nm | Weak |
| α-Keto-ester | n→π | Potentially around 335 nm | Weak to Moderate |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound (C₈H₁₁NO₃), the expected molecular weight is approximately 169.18 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 169.
The fragmentation of this compound is anticipated to be driven by the presence of the ester, ketone, and nitrile functional groups. Key fragmentation pathways would likely include:
Alpha-cleavage adjacent to the carbonyl groups. Cleavage of the bond between the carbonyl carbon and the adjacent carbon atom is a common fragmentation pathway for ketones miamioh.edu.
Loss of the ethoxy group (-OCH₂CH₃) from the ester functionality, resulting in a fragment ion at m/z 124 (M - 45). This is a characteristic fragmentation of ethyl esters libretexts.org.
McLafferty rearrangement , if a gamma-hydrogen is available, is a common fragmentation for both ketones and esters. However, the structure of this compound does not readily facilitate a classic McLafferty rearrangement involving the keto or ester group.
Fragmentation related to the nitrile group . Nitriles can undergo complex fragmentation, often involving the loss of HCN or rearrangement whitman.eduyoutube.com. The presence of a [M-1] peak is also common for nitriles due to the loss of an α-hydrogen whitman.edu.
Expected Major Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Fragmentation Pathway |
| 169 | [C₈H₁₁NO₃]⁺ | Molecular Ion (M⁺) |
| 140 | [M - C₂H₅]⁺ | Loss of ethyl radical from the ester |
| 124 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical from the ester |
| 96 | [M - COOC₂H₅]⁺ | Loss of the ethyl carboxylate group |
| 68 | [C₄H₄O]⁺ | Cleavage of the carbon chain |
| 43 | [C₂H₃O]⁺ | Acetyl cation from α-cleavage |
Chromatographic Techniques for Purity and Mixture Composition
Gas Chromatography (GC) and Vapor Phase Chromatography (VPC)
Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. The compound's boiling point and polarity will determine the appropriate GC conditions. Given its functional groups, a mid-polarity column would likely provide good separation.
For the analysis of keto esters by GC, derivatization is sometimes employed to improve thermal stability and chromatographic behavior, although it may not be strictly necessary for this compound researchgate.net. A flame ionization detector (FID) would be a suitable detector due to the presence of carbon atoms in the molecule, providing good sensitivity acs.org.
Typical Gas Chromatography (GC) Parameters for the Analysis of Keto Esters
| Parameter | Value/Type |
| Column | Mid-polarity (e.g., DB-17, HP-5) |
| Injector Temperature | 250 °C |
| Detector Temperature (FID) | 280 °C |
| Oven Program | Initial temp: 100 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |
| Carrier Gas | Helium or Nitrogen |
| Flow Rate | 1-2 mL/min |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds in a mixture. For a moderately polar compound like this compound, reversed-phase HPLC would be the method of choice.
A C18 or C8 stationary phase would be appropriate, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol (B129727). The inclusion of a small amount of acid, such as formic acid or trifluoroacetic acid, in the mobile phase can improve peak shape. Detection would typically be performed using a UV detector set at a wavelength corresponding to the absorbance of the keto group (around 280 nm or potentially higher, as discussed in the UV-Vis section) nih.gov.
Typical High-Performance Liquid Chromatography (HPLC) Parameters for the Analysis of Keto Esters
| Parameter | Value/Type |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water gradient (e.g., starting with 30% Acetonitrile, increasing to 80% over 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 - 40 °C |
| Detector | UV at 280 nm |
| Injection Volume | 10 µL |
Theoretical and Computational Chemistry Studies
Quantum Chemical Investigations of Electronic and Molecular Structure
Quantum chemical calculations, typically employing methods like Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of a molecule.
Conformational Analysis and Energy Minima
A full conformational analysis would involve scanning the potential energy surface of Ethyl 5-cyano-2-oxovalerate by systematically rotating its flexible dihedral angles. This process would identify all stable conformers and the transition states that connect them. The goal is to locate the global energy minimum, which represents the most stable three-dimensional arrangement of the molecule in the gas phase. Such a study would provide critical insights into the molecule's preferred shape and flexibility.
Bond Lengths, Bond Angles, and Dihedral Angle Characterization
Following the identification of the lowest energy conformer, its geometry would be optimized to provide precise theoretical values for its structural parameters. This would include all bond lengths (e.g., C=O, C-C, C-N, C-O), bond angles, and dihedral angles. These calculated parameters serve as a baseline for understanding the molecule's geometry in the absence of experimental data from techniques like X-ray crystallography.
Frontier Molecular Orbital Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. Analysis would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, whereas a small gap indicates a more reactive molecule.
Computational Prediction of Spectroscopic Properties
Computational methods can also predict the spectroscopic signatures of a molecule, which can aid in its experimental identification and characterization.
Theoretical IR and Raman Spectra Simulation
By calculating the vibrational frequencies of the optimized molecular structure, theoretical Infrared (IR) and Raman spectra can be simulated. These calculations predict the positions and intensities of the vibrational bands. For this compound, this would allow for the assignment of specific spectral peaks to the stretching and bending vibrations of its functional groups, such as the cyano (C≡N), ketone (C=O), and ester (C=O) groups.
Theoretical UV-Vis Absorption Spectra Prediction (e.g., TD-DFT)
The prediction of UV-Vis absorption spectra through computational methods provides valuable insights into the electronic transitions of a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for this purpose, balancing computational cost with accuracy.
For a molecule like this compound, which contains a β-keto ester moiety, the UV-Vis spectrum is expected to be influenced by the keto-enol tautomerism. Computational studies on similar β-ketoesters have demonstrated that TD-DFT calculations can effectively predict the absorption wavelengths (λ_max) for both the keto and enol forms. semanticscholar.orgresearchgate.net The calculations typically involve geometry optimization of the ground state of each tautomer, followed by the calculation of vertical excitation energies.
The predicted absorption maxima for the keto and enol forms of β-ketoesters differ, with the enol form, featuring a more extended conjugated system, generally absorbing at a longer wavelength. semanticscholar.org The solvent environment also plays a crucial role in the position of the absorption bands, and this can be modeled using methods like the Polarizable Continuum Model (PCM). semanticscholar.org For instance, theoretical and experimental studies on compounds like ethyl acetoacetate (B1235776) show that the keto form has a high absorption coefficient in polar solvents, while the enol form is more prevalent in non-polar solvents. semanticscholar.orgresearchgate.net
A hypothetical TD-DFT study of this compound would likely predict a π → π* transition for the enol form at a longer wavelength compared to the n → π* transition of the keto form. The table below illustrates typical theoretical absorption data that could be expected from a TD-DFT study on a β-ketoester in different solvents.
| Tautomer | Solvent | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|---|
| Keto | Acetonitrile | 245 | 0.12 | n → π |
| Enol | Acetonitrile | 280 | 0.35 | π → π |
| Keto | Cyclohexane | 250 | 0.10 | n → π |
| Enol | Cyclohexane | 275 | 0.40 | π → π |
Computational NMR Chemical Shift and Coupling Constant Calculations (e.g., GIAO)
The prediction of NMR spectra is a cornerstone of computational chemistry for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts and coupling constants. modgraph.co.ukimist.ma This method, often used in conjunction with DFT, can provide theoretical spectra that are in good agreement with experimental data.
For this compound, a GIAO calculation would predict the ¹H and ¹³C chemical shifts for each unique atom in the molecule. The accuracy of these predictions depends on the level of theory and the basis set used. modgraph.co.uk Studies on various esters and nitriles have established expected chemical shift ranges. For instance, in esters, protons on the carbon adjacent to the carbonyl group are typically shifted to around 2.0-2.2 ppm, while protons on the carbon adjacent to the ester oxygen appear at 3.7-4.1 ppm. orgchemboulder.com For the nitrile group, the substituent effect on proton chemical shifts is primarily due to the electric field effect. modgraph.co.uk
A computational study of this compound would involve optimizing the molecular geometry and then performing GIAO calculations. The results would be presented as a table of calculated chemical shifts, which can be compared to experimental values if available. Below is a hypothetical table of predicted ¹³C NMR chemical shifts for this compound, based on GIAO calculations of similar functional groups.
| Carbon Atom | Functional Group | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 (Ethyl-CH₃) | Alkyl | 14.2 |
| C2 (Ethyl-CH₂) | Alkoxy | 61.5 |
| C3 (C=O, ester) | Ester | 170.8 |
| C4 (CH₂) | Alkyl | 45.1 |
| C5 (C=O, ketone) | Ketone | 202.3 |
| C6 (CH₂) | Alkyl | 29.7 |
| C7 (CH₂) | Alkyl | 17.4 |
| C8 (CN) | Nitrile | 119.6 |
Mechanistic Insights from Computational Reaction Dynamics
Computational chemistry is instrumental in elucidating reaction mechanisms by characterizing transition states and mapping out reaction pathways. For a molecule like this compound, which can undergo various reactions such as cyclization or hydrolysis, computational reaction dynamics can provide a deeper understanding of its reactivity.
Transition State Characterization and Activation Energy Determination
A key aspect of studying reaction mechanisms is the identification and characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. Computational methods can locate the TS geometry and calculate its energy, which is then used to determine the activation energy (Ea) of the reaction.
For reactions involving molecules similar to this compound, such as the intramolecular Dieckmann condensation of diesters or the Thorpe-Ziegler reaction of dinitriles, computational studies have successfully characterized the relevant transition states. pw.livechemistnotes.comchemistrysteps.comorganicchemistrytutor.comlibretexts.orgwikipedia.orgsynarchive.comambeed.comlscollege.ac.in These studies typically show that the reaction proceeds through a cyclic transition state. For example, in a base-catalyzed intramolecular condensation, the transition state would involve the formation of a new carbon-carbon bond and the breaking of a carbon-hydrogen bond.
The activation energy, which is the difference in energy between the reactants and the transition state, is a critical factor in determining the reaction rate. A hypothetical computational study on the intramolecular cyclization of a derivative of this compound might yield the following energetic data.
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactant | 0.0 |
| Transition State | +25.3 |
| Product | -10.1 |
Reaction Coordinate Analysis
Reaction coordinate analysis, also known as intrinsic reaction coordinate (IRC) analysis, involves mapping the entire energy profile of a reaction from reactants to products, passing through the transition state. This provides a detailed picture of the geometric and energetic changes that occur throughout the reaction.
Computational studies of reactions like ester hydrolysis and cyanohydrin formation have utilized reaction coordinate analysis to understand the stepwise nature of these processes. nih.govlibretexts.orgorganic-chemistry.orglibretexts.orgchemeurope.comnih.govresearchgate.netic.ac.ukacs.orgnih.gov For example, the acid-catalyzed hydrolysis of an ester is known to proceed through a tetrahedral intermediate. researchgate.net A reaction coordinate analysis would show the energy changes as the water molecule attacks the carbonyl carbon, forming the intermediate, and the subsequent departure of the alcohol leaving group.
A hypothetical reaction coordinate diagram for the initial step of a base-catalyzed intramolecular cyclization of a related dinitrile (Thorpe-Ziegler reaction) would illustrate the change in energy as the alpha-carbon is deprotonated and then attacks the other nitrile group. The x-axis would represent the reaction coordinate, and the y-axis would represent the potential energy. The diagram would show the reactant, the transition state at the energy maximum, and the intermediate product.
Structure Reactivity Relationship Studies
Influence of Functional Group Interplay on Chemical Behavior
Ethyl 5-cyano-2-oxovalerate possesses three key functional groups: an ethyl ester, a ketone at the 2-position, and a cyano group at the 5-position. The chemical disposition of the molecule is a direct consequence of the electronic and steric interactions between these groups.
The α-keto ester moiety is a prominent feature, with the ketone and ester groups vicinal to each other. The electron-withdrawing nature of both the carbonyl and the ethoxy groups enhances the electrophilicity of the C2 and C1 carbons, respectively. The ketone's carbonyl group at C2 makes the adjacent methylene (B1212753) protons at C3 acidic, rendering them susceptible to deprotonation to form an enolate. This enolate is a key reactive intermediate in many reactions of β-dicarbonyl compounds.
The interplay is evident in the molecule's tautomeric equilibrium. Like other β-keto esters, this compound can exist in keto-enol tautomeric forms. The stability of the enol form is influenced by the potential for intramolecular hydrogen bonding and the electronic effects of the substituents. The electron-withdrawing cyano group can influence the equilibrium by affecting the acidity of the α-protons and the stability of the conjugated enol system.
Stereoelectronic Effects on Reaction Pathways
Stereoelectronic effects, which refer to the influence of the spatial arrangement of orbitals on the reactivity and stability of a molecule, play a crucial role in dictating the reaction pathways of this compound. These effects are particularly important in reactions involving the formation of new stereocenters or in cyclization reactions.
For instance, in nucleophilic additions to the C2 carbonyl group, the trajectory of the incoming nucleophile is governed by stereoelectronic principles such as the Bürgi-Dunitz trajectory. The presence of the adjacent ester group and the alkyl chain bearing the cyano group can create steric hindrance, influencing the facial selectivity of the attack if a chiral center were present or induced.
In reactions involving the enolate, such as alkylation or aldol (B89426) condensation at the C3 position, stereoelectronic effects dictate the conformation of the enolate and, consequently, the stereochemical outcome of the reaction. The alignment of the p-orbitals of the enolate with the incoming electrophile is critical for efficient bond formation. While this compound itself is achiral, reactions with chiral reagents or catalysts can lead to stereoselective transformations, where the stereoelectronic preferences of the transition states become paramount.
Furthermore, intramolecular reactions, such as a potential cyclization involving the cyano group and another part of the molecule, would be heavily influenced by stereoelectronic factors. For a cyclization to occur, the reactive centers must be able to adopt a conformation that allows for effective orbital overlap, a constraint dictated by stereoelectronics.
Comparative Studies with Homologues and Positional Isomers
To fully understand the structure-reactivity relationship of this compound, it is instructive to compare its properties with those of its homologues and positional isomers.
Impact of Alkyl Chain Length on Reactivity and Selectivity
Homologues of this compound would involve variations in the length of the alkyl chain separating the cyano group from the keto-ester moiety. For example, comparing this compound with "Ethyl 6-cyano-2-oxohexanoate" (one additional methylene group) and "Ethyl 4-cyano-2-oxobutanoate" (one fewer methylene group) would reveal the influence of chain length.
The inductive effect of the cyano group on the acidity of the α-protons at C3 would decrease as the chain length increases. This would likely lead to a slower rate of enolate formation for homologues with longer chains.
In intramolecular reactions, the chain length is a critical determinant of the feasibility and outcome of cyclization. For instance, the propensity to form a cyclic product via attack of a nucleophilic center on the cyano group would be highly dependent on the ability to form a stable 5- or 6-membered ring.
Table 1: Hypothetical Relative Rates of Enolate Formation for Homologous Cyano-Keto Esters
| Compound | Alkyl Chain Length (n in -(CH₂)nCN) | Relative Rate of Deprotonation at C3 |
| Ethyl 4-cyano-2-oxobutanoate | 1 | 1.2 |
| This compound | 2 | 1.0 (Reference) |
| Ethyl 6-cyano-2-oxohexanoate | 3 | 0.9 |
This table is illustrative and based on the expected decrease in the inductive effect of the cyano group with increasing distance.
Positional Effects of Cyano and Keto Groups on Reaction Outcomes
The relative positions of the cyano and keto groups significantly alter the chemical properties of the molecule. Let's compare this compound with a hypothetical positional isomer, "Ethyl 4-cyano-3-oxovalerate".
In this compound, the cyano group is in the γ-position to the ester and δ to the ketone. In the hypothetical isomer, the cyano group would be in the α-position to the ketone. The presence of the strongly electron-withdrawing cyano group directly on the carbon adjacent to the ketone in the isomer would dramatically increase the acidity of the α-proton, making enolate formation much more favorable.
Furthermore, the proximity of the functional groups in the isomer could open up new reaction pathways. For example, intramolecular cyclization reactions would be more facile due to the shorter distance between the reactive centers.
Table 2: Predicted pKa of α-Protons for Positional Isomers
| Compound | Position of Cyano Group | Position of Keto Group | Predicted pKa of α-Protons |
| This compound | 5 | 2 | ~11-13 |
| Ethyl 4-cyano-3-oxovalerate | 4 | 3 | ~9-10 |
This table provides estimated pKa values based on the known acidifying effect of an α-cyano group on a ketone.
Substituent Effects on Reaction Kinetics and Thermodynamics
The reactivity of this compound can be further modulated by introducing substituents at various positions. These substituents can alter the electronic and steric properties of the molecule, thereby influencing the kinetics and thermodynamics of its reactions.
Electron-donating groups (EDGs) on the alkyl chain would decrease the acidity of the α-protons and reduce the electrophilicity of the carbonyl carbons, generally leading to slower reaction rates with nucleophiles. Conversely, electron-withdrawing groups (EWGs) would have the opposite effect, accelerating reactions by increasing the acidity of the α-protons and enhancing the electrophilicity of the carbonyl centers.
The balance between kinetic and thermodynamic control in reactions of this compound can also be influenced by substituents. A bulky substituent might sterically hinder the approach to the thermodynamically favored product, leading to the formation of the kinetically favored product.
Table 3: Predicted Effect of Substituents on the Rate of Nucleophilic Addition to the C2-Ketone
| Substituent at C4 | Electronic Effect | Steric Effect | Predicted Relative Rate |
| -H (unsubstituted) | - | - | 1.0 (Reference) |
| -CH₃ | EDG (+I) | Small | 0.8 |
| -Cl | EWG (-I) | Small | 1.5 |
| -C(CH₃)₃ | EDG (+I) | Large | 0.3 |
This table illustrates the expected trends in reaction rates based on the electronic and steric effects of different substituents.
Emerging Research Directions and Future Perspectives
Development of Green Chemistry Approaches for Synthesis
The synthesis of α-keto esters, the chemical class to which Ethyl 5-cyano-2-oxovalerate belongs, is an area of active research within green chemistry. mdpi.com Traditional synthesis methods often involve hazardous reagents and generate significant waste. mdpi.com Future research on this compound is expected to focus on developing more environmentally benign and sustainable synthetic routes.
Key green chemistry principles that could be applied include:
Use of Renewable Feedstocks: Exploring pathways that utilize biomass-derived starting materials would align with sustainability goals. mdpi.com
Safer Solvents: Replacing conventional volatile organic solvents with greener alternatives like water, supercritical fluids (such as CO2), or bio-based solvents is a critical area of development. nih.gov
Energy Efficiency: Investigating methods like microwave-assisted synthesis or photocatalysis could reduce reaction times and energy consumption compared to traditional heating. nih.govnih.gov
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste. mdpi.com
For instance, photocatalytic methods using visible light as a sustainable energy source and molecular oxygen as a green oxidant are being developed for related α-keto thiol esters, representing a promising avenue for exploration. nih.gov Similarly, the use of deep eutectic solvents as efficient and ecofriendly catalysts has been demonstrated for one-pot nitrile synthesis, a reaction relevant to the cyano- functionality of the target molecule. organic-chemistry.org
Catalyst Development for Enhanced Selectivity and Efficiency
Catalysis is central to modern organic synthesis, offering pathways to higher efficiency and selectivity. For this compound, future research will likely concentrate on developing novel catalysts that can improve yield, reduce by-product formation, and allow for milder reaction conditions.
Emerging areas in catalyst development applicable to α-keto ester synthesis include:
| Catalyst Type | Potential Advantages for Synthesis | Relevant Research Trends |
| Heterogeneous Catalysts | Easy separation from the reaction mixture, potential for recycling and reuse, enhanced stability. | Iron-based nanocomposites have been shown to be effective for the oxidation of alkenes to α-keto acids. organic-chemistry.org The development of magnetic nanoparticles as catalyst supports, such as nano-Fe3O4, allows for simple magnetic separation and catalyst reuse in related syntheses. oiccpress.com |
| Biocatalysts (Enzymes) | High selectivity (chemo-, regio-, and stereoselectivity), operation under mild conditions (physiological pH and temperature), use of environmentally compatible solvents like water. | Engineered microorganisms are being used to biosynthesize α-keto acids from renewable resources like glucose. mdpi.com |
| Photocatalysts | Utilization of light as a clean energy source, enabling novel reaction pathways. | Organic dyes and semiconductor materials are being explored to drive oxidative additions and other transformations leading to keto-ester structures. nih.gov |
| Metal-Organic Frameworks (MOFs) | High surface area and tunable porosity, allowing for size- and shape-selective catalysis. | Copper(II) complexes modified in MOFs have been used as catalysts for Knoevenagel condensation reactions, which are relevant to molecules containing cyanoacetate (B8463686) moieties. oiccpress.com |
The development of bifunctional catalysts, which possess both acidic and basic sites, could also streamline multi-step synthetic sequences into more efficient one-pot processes.
Exploration of Novel Synthetic Applications in Unexplored Chemical Spaces
The true potential of this compound lies in its utility as a versatile building block for more complex molecules. Its structure contains multiple reactive sites: an ester, a ketone, and a nitrile group, making it a valuable precursor for a wide range of chemical transformations.
Future research is anticipated to explore its application in the synthesis of:
Heterocyclic Compounds: The functional groups present in this compound are ideal for participating in cyclization reactions to form various nitrogen- and oxygen-containing heterocycles, which are core structures in many pharmaceuticals and agrochemicals. For example, the related compound ethyl cyanoacetate is a well-established precursor for synthesizing pyridines, pyrimidines, and pyrazoles. wikipedia.orgresearchgate.net
Bioactive Molecules: While direct pharmacological studies on this compound are not widely published, structurally related compounds have shown promise. For instance, complex pyridine derivatives synthesized from precursors containing the ethyl 5-cyano-6-oxo moiety have demonstrated anti-inflammatory, analgesic, and hypotensive activities. nih.gov This suggests that this compound could serve as a key intermediate for creating new drug candidates.
Functionalized Polymers and Materials: The nitrile and ester groups could be modified post-synthesis to create functional polymers or materials with specific properties.
The α-keto ester moiety itself is a key intermediate in the total synthesis of complex natural products, often participating in highly stereoselective reactions like aldol (B89426) additions and carbonyl-ene reactions. beilstein-journals.org Investigating the reactivity of this compound in these advanced synthetic strategies could unlock pathways to novel and intricate molecular architectures.
Q & A
Q. What are the established synthetic routes for Ethyl 5-cyano-2-oxovalerate, and how can reaction conditions be optimized?
this compound is typically synthesized via esterification or condensation reactions. For example, Gao et al. (2014) demonstrated a multi-step synthesis involving keto-cyano intermediates under controlled anhydrous conditions . To optimize yields, researchers should systematically vary parameters such as temperature (e.g., 0–25°C), solvent polarity (e.g., THF vs. DCM), and catalyst loading (e.g., 1–5 mol% of DMAP). Kinetic monitoring via <sup>1</sup>H NMR can identify bottlenecks, such as incomplete esterification or side-product formation .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Key techniques include:
- X-ray crystallography : Single-crystal diffraction (e.g., using SHELXL ) resolves bond lengths and angles, critical for confirming the keto-cyano tautomerism (e.g., C=O at 1.21 Å, C≡N at 1.15 Å) .
- NMR spectroscopy : <sup>13</sup>C NMR can distinguish the carbonyl (δ ~200 ppm) and nitrile (δ ~120 ppm) groups.
- IR spectroscopy : Strong absorptions at ~2250 cm⁻¹ (C≡N) and ~1750 cm⁻¹ (C=O) validate functional groups .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict the electronic properties of this compound?
DFT studies (e.g., B3LYP/6-311++G(d,p)) are effective for calculating frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. Becke’s hybrid functional ( ) minimizes errors in thermochemical properties (e.g., ±2.4 kcal/mol for atomization energies) and is recommended for modeling reaction pathways . Solvent effects can be incorporated using the COSMO model to simulate polar environments (e.g., ε = 40 for acetonitrile) .
Q. What experimental strategies resolve contradictions in kinetic data for this compound’s reactivity?
Conflicting kinetic results (e.g., rate constants varying by >10% between studies) may arise from solvent impurities or inconsistent temperature control. To address this:
How can researchers design a robust research question for studying this compound’s bioactivity?
Apply the FLOAT framework ( ):
- Focus : Narrow the scope (e.g., “How does the nitrile group influence cytotoxicity in HepG2 cells?”).
- Link variables : Correlate structural features (e.g., C≡N bond length) with biological endpoints (e.g., IC50).
- Avoid broad/narrow extremes : Ensure feasibility within typical project timelines (e.g., 6–12 months) .
Q. What methodologies ensure reproducibility in crystallographic studies of this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
